molecular formula C22H24N4O2S B2668410 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 327105-72-6

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B2668410
CAS RN: 327105-72-6
M. Wt: 408.52
InChI Key: PDZQPIFPVCDYJP-UHFFFAOYSA-N
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Description

The compound “4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a complex organic molecule. It is related to Piribedil, an antiparkinsonian agent that acts as a dopamine agonist .

Scientific Research Applications

Synthesis and Biological Activities

The compound has been explored for its anti-inflammatory and analgesic properties. Research has led to the synthesis of novel compounds derived from similar structures, showing significant inhibitory activity on COX-2 enzymes, analgesic activity, and anti-inflammatory activity. These compounds were synthesized through reactions involving benzodifuranyl and thiazolopyrimidines, indicating a broader scope for the chemical's application in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Potential

The compound has also been investigated for its anticancer and anti-inflammatory activities. One study designed and synthesized derivatives with the aim of evaluating their anticancer and anti-inflammatory effects. These derivatives exhibited selective influence on cancer cell lines and demonstrated excellent anti-inflammatory activity, suggesting a promising direction for the development of new therapeutic agents (Savita G. Ghule, V. Deshmukh, S. Chaudhari, 2013).

Microwave-Assisted Synthesis

Microwave irradiation has been applied to synthesize tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, demonstrating the versatility of the compound's core structure for generating various derivatives under accelerated conditions. This methodology offers an efficient approach to synthesizing potential therapeutic agents (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, A. Ali, 2011).

Antitumor Evaluation

Another dimension of research focused on the synthesis of 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety. These compounds were evaluated for their antitumor activities against various cancer cell lines, showing moderate to strong antitumor activities. This research underscores the potential of derivatives of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as antitumor agents (Erdong Li et al., 2020).

properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-2-4-19-16(3-1)20-21(23-13-24-22(20)29-19)26-9-7-25(8-10-26)12-15-5-6-17-18(11-15)28-14-27-17/h5-6,11,13H,1-4,7-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZQPIFPVCDYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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